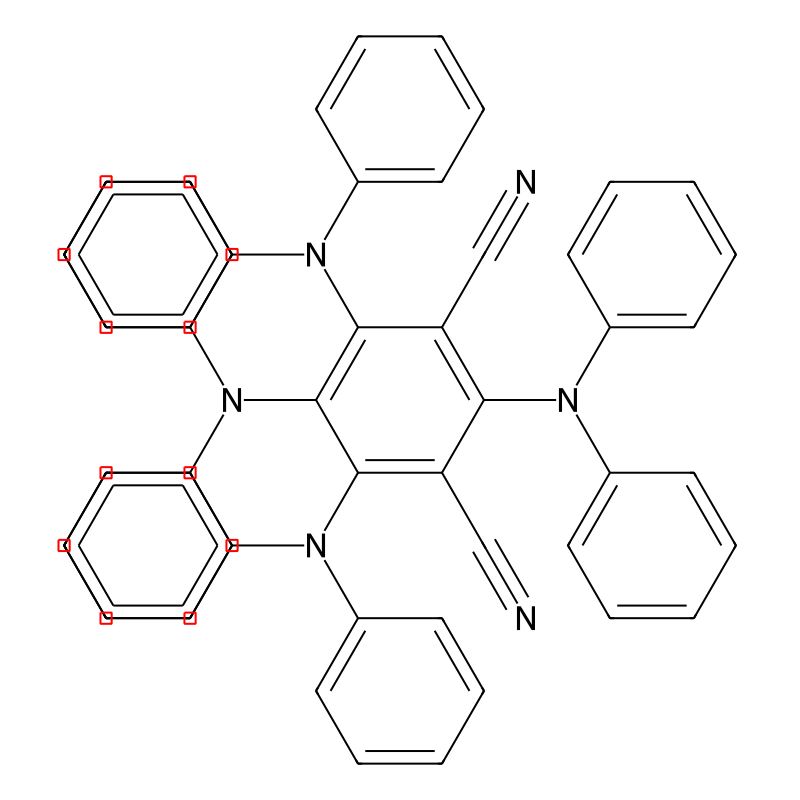

2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile is an organic compound characterized by its complex structure featuring multiple diphenylamino groups attached to an isophthalonitrile backbone. Its chemical formula is , indicating a significant molecular weight and a rich potential for various applications in organic electronics and photocatalysis. The compound is notable for its unique electronic properties, which arise from the conjugation of the diphenylamino groups with the isophthalonitrile core, enhancing its stability and reactivity in various chemical environments .

- Electronic Properties: Research suggests 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile exhibits hole-transporting characteristics. This means it can efficiently move positively charged holes, which is a desirable property for applications in organic light-emitting diodes (OLEDs) and organic solar cells [].

The primary reactions involving 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile typically include:

- Deprotonation: The compound can be synthesized through deprotonation of diphenylamine in the presence of sodium hydride in dimethylformamide at elevated temperatures. This reaction forms the key intermediates required for constructing the isophthalonitrile framework .

- Photocatalytic Activity: It has been employed as a photosensitizer in photocatalytic systems, where it facilitates electron transfer processes under light irradiation, thus promoting various organic transformations .

The synthesis of 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile generally follows these steps:

- Deprotonation: Diphenylamine is treated with sodium hydride in dimethylformamide at temperatures between 50-60 °C.

- Formation of Isophthalonitrile: The reaction mixture is subsequently reacted with appropriate reagents to construct the isophthalonitrile structure.

- Purification: The final product is purified through crystallization or chromatography techniques to obtain high-purity samples suitable for further applications .

2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile has several promising applications:

- Organic Electronics: Due to its electronic properties, it can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

- Photocatalysis: Its ability to act as a photosensitizer makes it valuable in photocatalytic reactions for organic synthesis.

- Fluorescent Probes: The compound may serve as a fluorescent marker in biological studies due to its potential photophysical properties .

Interaction studies involving 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile primarily focus on its role in photocatalytic systems. The compound interacts with various catalysts and substrates under light exposure to facilitate electron transfer processes. These interactions are crucial for understanding its efficiency and effectiveness in catalyzing organic reactions .

Several compounds share structural similarities with 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4CzIPN (4-Carbazol-9-yl-isophthalonitrile) | Contains carbazole groups | Exhibits strong fluorescence and stability |

| Tetra(9H-carbazol-9-yl)isophthalonitrile | Similar core structure | Enhanced electronic properties for OLEDs |

| 1,3-Benzenedicarbonitrile | Lacks diphenylamino groups | Simpler structure; less electron-rich |

The uniqueness of 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile lies in its combination of multiple diphenylamino substituents that enhance its electronic characteristics compared to other similar compounds. This feature potentially opens avenues for advanced applications in electronic materials and photocatalysis that are not as effectively achieved by its analogs.